molecular formula C11H13N3O2 B14168881 N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide CAS No. 15017-12-6

N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide

Cat. No.: B14168881
CAS No.: 15017-12-6
M. Wt: 219.24 g/mol
InChI Key: ZCQNZSDBAMZCED-MDWZMJQESA-N
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Description

N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is derived from the condensation of pyridine-4-carbohydrazide with a ketone, specifically 4-oxopentan-2-one. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide typically involves a Schiff base reaction. The process begins with the reaction of pyridine-4-carbohydrazide with 4-oxopentan-2-one in a suitable solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and antiplatelet effects. Its ability to form stable metal complexes also adds to its versatility in various applications .

Properties

CAS No.

15017-12-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[(E)-4-oxopentan-2-ylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C11H13N3O2/c1-8(7-9(2)15)13-14-11(16)10-3-5-12-6-4-10/h3-6H,7H2,1-2H3,(H,14,16)/b13-8+

InChI Key

ZCQNZSDBAMZCED-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=NC=C1)/CC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)CC(=O)C

Origin of Product

United States

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